
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide, commonly known as CMO or Compound 29, is a synthetic compound that has gained attention due to its potential applications in scientific research. CMO is a member of the oxalamide family, which has been extensively studied for their biological activities.
Scientific Research Applications
Synthesis and Structural Characterisation
A novel approach to the synthesis of oxalamides, which may include compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide, involves acid-catalyzed rearrangements. This synthetic pathway offers a high-yielding, operationally simple method for preparing oxalamides, which are valuable for their potential biological activities and as intermediates in organic synthesis (Mamedov et al., 2016).
Biological Activity
The study of cobalt and cadmium complexes with Schiff-base ligands derived from furan compounds provides insights into the structural basis for biological activity. These complexes exhibit antimicrobial activity against a range of bacterial strains, suggesting that related oxalamide compounds could also possess significant biological properties (Ahmed, Yousif, & Al-Jeboori, 2013).
Chemical Reactions and Intermediates
Research on the photoassisted Fenton reaction for the degradation of pollutants highlights the potential for furan derivatives to participate in environmental remediation processes. The study demonstrates the effectiveness of this method in decomposing complex organic molecules, suggesting that oxalamide derivatives might be useful in similar applications (Pignatello & Sun, 1995).
Photophysical Studies
Investigations into the vibronic interactions and photophysics of chalcone derivatives, including furan-related compounds, reveal the influence of molecular structure on photophysical properties. Such studies provide a foundation for exploring the optical and electronic applications of oxalamide derivatives in materials science (Bangal et al., 1996).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-11(17)5-3-6-12(10)19-16(21)15(20)18-9-14(22-2)13-7-4-8-23-13/h3-8,14H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWOVJFFBVMJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

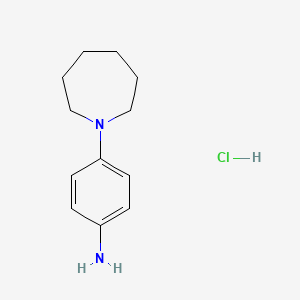
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)
![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)
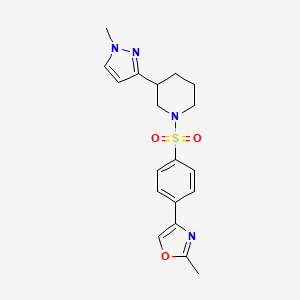
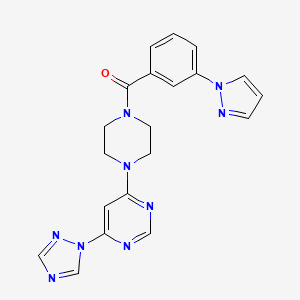
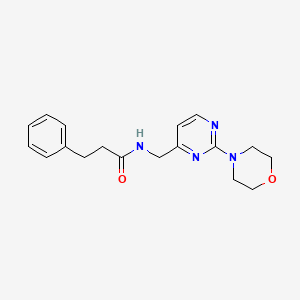

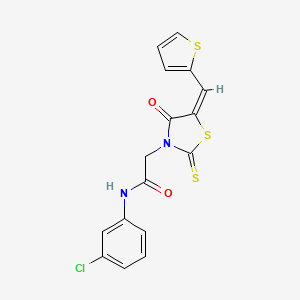
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)
![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)
![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)
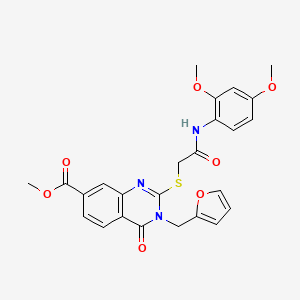
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)